![molecular formula C17H19NO4S B289901 3,7,7-Trimethyl-5-[{p-toluenesulfonyloxy}imino]bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B289901.png)
3,7,7-Trimethyl-5-[{p-toluenesulfonyloxy}imino]bicyclo[4.1.0]hept-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,7-Trimethyl-5-[{p-toluenesulfonyloxy}imino]bicyclo[4.1.0]hept-3-en-2-one, commonly known as TMI, is a bicyclic ketone that has been widely used in scientific research. TMI is a synthetic compound that has been synthesized through a variety of methods.
Mécanisme D'action
TMI inhibits the activity of enzymes and proteins by binding to the active site of the enzyme or protein. TMI forms a covalent bond with the active site, which prevents the enzyme or protein from functioning properly. TMI has been shown to be a reversible inhibitor, meaning that the covalent bond can be broken and the enzyme or protein can regain its function.
Biochemical and Physiological Effects:
TMI has been shown to have a variety of biochemical and physiological effects. TMI has been shown to decrease the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels can lead to improved cognitive function. TMI has also been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ions can lead to a decrease in pH, which can have a variety of physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
TMI has a number of advantages and limitations when used in lab experiments. One advantage is that TMI is a reversible inhibitor, which allows for the study of enzyme and protein function. TMI is also a highly specific inhibitor, meaning that it only binds to certain enzymes and proteins. One limitation of TMI is that it can be toxic to cells at high concentrations. Another limitation is that TMI can be difficult to synthesize, which can limit its availability.
Orientations Futures
There are a number of future directions for the study of TMI. One direction is the study of TMI as a potential therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease. Another direction is the study of TMI as a tool for the study of enzyme and protein function. Finally, the synthesis of analogs of TMI could lead to the development of more potent and specific inhibitors.
Méthodes De Synthèse
TMI has been synthesized through a variety of methods, including the reaction of cycloheptadiene with p-toluenesulfonyl chloride and imidazole, and the reaction of 2,3-dimethyl-1,3-butadiene with p-toluenesulfonyl chloride and imidazole. These methods have been optimized to produce high yields of TMI.
Applications De Recherche Scientifique
TMI has been used in scientific research as a tool to study the mechanism of action of enzymes and proteins. TMI has been shown to inhibit the activity of a variety of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. TMI has also been used to study the function of proteins, such as the voltage-gated potassium channel.
Propriétés
Formule moléculaire |
C17H19NO4S |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
[(E)-(4,7,7-trimethyl-5-oxo-2-bicyclo[4.1.0]hept-3-enylidene)amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H19NO4S/c1-10-5-7-12(8-6-10)23(20,21)22-18-13-9-11(2)16(19)15-14(13)17(15,3)4/h5-9,14-15H,1-4H3/b18-13+ |
Clé InChI |
IXDVQGKPDYCHGA-QGOAFFKASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O/N=C/2\C=C(C(=O)C3C2C3(C)C)C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2C=C(C(=O)C3C2C3(C)C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2C=C(C(=O)C3C2C3(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



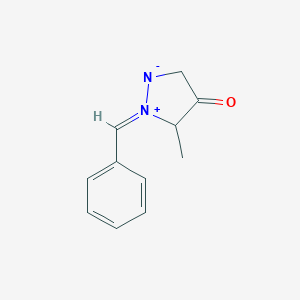
![7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline](/img/structure/B289821.png)
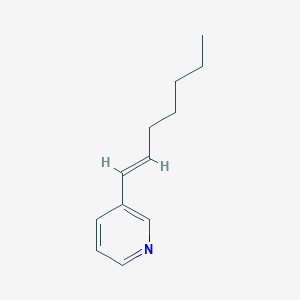
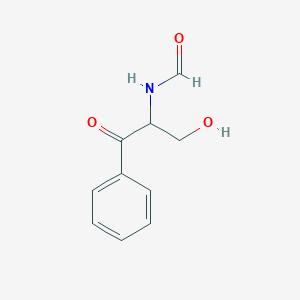
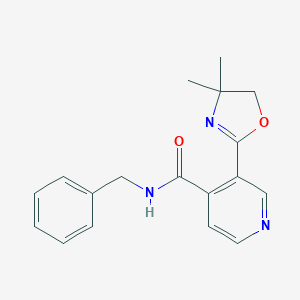
![5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide](/img/structure/B289826.png)
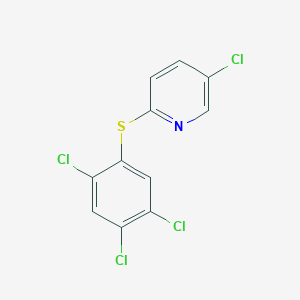
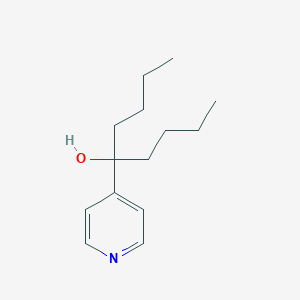
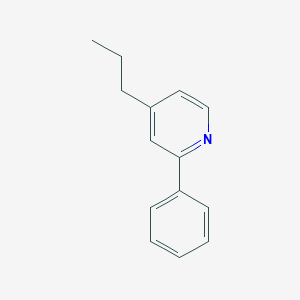
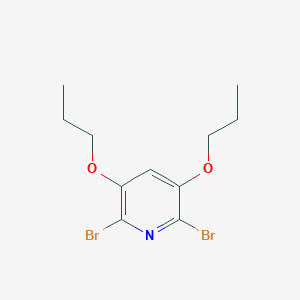
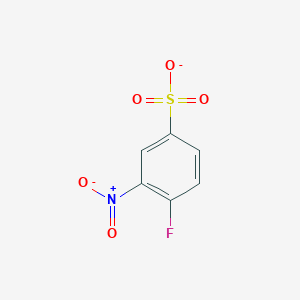
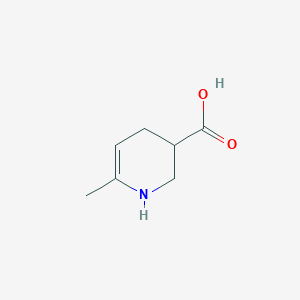
![3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B289843.png)
![methyl 7-methoxy-3a-methyl-3-oxo-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-1-carboxylate](/img/structure/B289845.png)